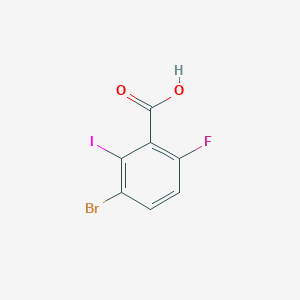

3-BRomo-6-fluoro-2-iodobenzoic acid

Description

Significance of Polyhalogenated Benzoic Acids as Advanced Synthetic Intermediates

Polyhalogenated benzoic acids are a class of organic compounds that have garnered considerable attention as advanced synthetic intermediates. Their utility stems from the presence of multiple halogen substituents on the aromatic ring, which can be selectively manipulated to build molecular complexity. These compounds serve as versatile scaffolds in the synthesis of a wide array of valuable products, from pharmaceuticals to agrochemicals and functional materials. sigmaaldrich.com

The presence of halogens allows for a variety of powerful chemical transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.com These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. Benzoic acid and its derivatives are also recognized for their use as preservatives and as intermediates in the synthesis of medicinal compounds. nih.gov The strategic placement of different halogens on a benzoic acid core, as seen in 3-Bromo-6-fluoro-2-iodobenzoic acid, provides chemists with a powerful tool for regioselective functionalization, allowing for the stepwise and controlled introduction of different molecular fragments.

Structural Distinctiveness and Inherent Reactivity Profile of 3-Bromo-6-fluoro-2-iodobenzoic acid

The defining characteristic of 3-Bromo-6-fluoro-2-iodobenzoic acid is its unique substitution pattern on the benzoic acid framework. The molecule features three different halogen atoms—iodine, bromine, and fluorine—each imparting distinct electronic and steric properties to the aromatic ring.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoro-2-iodobenzoic acid

| Property | Value |

|---|---|

| CAS Number | 2090523-93-4 |

| Molecular Formula | C₇H₃BrFIO₂ |

| Molecular Weight | 344.90 g/mol |

| InChI Key | WHFIHDDWBQEZGP-UHFFFAOYSA-N |

This data is compiled from multiple chemical database sources. chemscene.com

Overview of Current Research Trajectories and Potential Future Directions for the Chemical Compound

Current research involving 3-Bromo-6-fluoro-2-iodobenzoic acid primarily focuses on its application as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo regioselective transformations makes it a valuable building block for creating novel compounds with specific functionalities.

One significant area of investigation is in medicinal chemistry. Research has indicated that certain halogenated benzoic acids exhibit potential as anticancer agents. The structural features of compounds like 3-Bromo-6-fluoro-2-iodobenzoic acid allow them to interact effectively with biological targets, making them promising candidates for the development of new therapeutic agents. Studies on iodinated benzoic acid derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting a fruitful avenue for future exploration with this compound.

Future directions for research may include:

Development of Novel Synthetic Methodologies: Exploring new catalysts and reaction conditions to further enhance the selectivity and efficiency of reactions involving this substrate.

Synthesis of Functional Materials: Utilizing the compound as a monomer or key building block for the creation of advanced polymers, organic light-emitting diodes (OLEDs), or other functional materials where the halogen atoms can tune the material's electronic and physical properties.

Elaboration of Pharmaceutical Leads: Systematically modifying the core structure of 3-Bromo-6-fluoro-2-iodobenzoic acid to build libraries of complex molecules for screening against a wider range of biological targets.

The versatility and distinct reactivity of 3-Bromo-6-fluoro-2-iodobenzoic acid ensure its continued relevance and expanding role in the future of chemical synthesis and materials science.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-6-fluoro-2-iodobenzoic acid |

| Salicylic acid |

| Sodium benzoate |

| Benzoyl peroxide |

| Purified terephthalic acid |

| Phenyl(3-bromo-5-iodo)benzoate |

| 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid |

| Methyl 3-bromo-5-iodobenzoate |

| 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid |

| Trifluoroacetophenone |

Propriétés

IUPAC Name |

3-bromo-6-fluoro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIHDDWBQEZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 6 Fluoro 2 Iodobenzoic Acid

Regioselective Halogenation Strategies

The specific arrangement of bromo, fluoro, and iodo substituents on the benzoic acid core requires sophisticated halogenation techniques that can overcome the inherent challenges of directing multiple, different halogen atoms to specific positions.

Sequential Halogen Introduction on Benzoic Acid Derivatives

The synthesis of 3-bromo-6-fluoro-2-iodobenzoic acid can be achieved through the stepwise introduction of the halogen atoms onto a benzoic acid derivative. This method relies on the careful selection of halogenating agents and reaction conditions to control the regioselectivity of each halogenation step. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming halogen. For instance, starting with a fluorinated benzoic acid, the fluorine atom's directing influence can be harnessed to introduce the bromo and iodo groups at the desired positions in subsequent steps.

Directing Group Effects Governing Regioselectivity in Polyhalogenation

The carboxyl group of benzoic acid is a meta-directing group in electrophilic aromatic substitution reactions. wikipedia.org However, the interplay of directing effects from multiple substituents becomes critical in polyhalogenation. For instance, in a disubstituted benzene (B151609) ring, the position of the third substituent is determined by the combined electronic and steric influences of the existing groups. When a strongly activating group and a deactivating group are present, the activating group generally governs the regioselectivity. In the case of halogenated benzoic acids, the halogens themselves also exert directing effects, typically ortho- and para-directing, which must be considered in the synthetic design.

Transition-Metal-Catalyzed Ortho-Halogenation Approaches for Benzoic Acid Systems

Transition-metal catalysis offers powerful tools for the direct functionalization of C-H bonds, enabling the introduction of halogens at positions that are not easily accessible through classical electrophilic substitution. The carboxylic acid group can act as a directing group, guiding the metal catalyst to the ortho position. acs.org

Recent advancements have demonstrated the use of iridium and palladium catalysts for the ortho-halogenation of benzoic acids. For example, an iridium-catalyzed protocol allows for the selective ortho-iodination of benzoic acids under mild conditions. acs.org Similarly, palladium-catalyzed methods have been developed for the ortho-alkylation of benzoic acids, which can be adapted for halogenation. nih.gov These methods often exhibit high regioselectivity and functional group tolerance, making them highly valuable for the synthesis of complex molecules like 3-bromo-6-fluoro-2-iodobenzoic acid.

Table 1: Comparison of Catalytic Systems for Ortho-Halogenation of Benzoic Acids

| Catalyst System | Halogenating Agent | Key Features |

| Iridium(III) Complex | N-Iodosuccinimide (NIS) | Mild conditions, no additives required, high ortho-selectivity. acs.org |

| Palladium(II) Acetate | Various | Can be used for various ortho-functionalizations, including halogenation. nih.gov |

This table provides a simplified comparison of representative catalytic systems. Specific reaction conditions and substrate scope may vary.

Site-Selective C-H Functionalization through Halogen Metathesis

Site-selective C-H functionalization represents a frontier in organic synthesis, aiming to directly convert specific C-H bonds into other functional groups with high precision. digitellinc.comdigitellinc.com While not yet a standard method for the synthesis of 3-bromo-6-fluoro-2-iodobenzoic acid, the principles of site-selective C-H functionalization are highly relevant. This approach often utilizes directing groups to achieve regiocontrol. The development of new catalytic systems that can selectively activate and functionalize specific C-H bonds in the presence of multiple other potential reaction sites is an active area of research. nih.gov

Directed Metalation Chemistry (DMC)

Directed Metalation Chemistry (DMC) provides a powerful alternative to traditional electrophilic substitution for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of an aromatic C-H bond directed by a functional group, followed by quenching the resulting organometallic intermediate with an electrophile.

Directed Ortho Metalation (DOM) of Unprotected Halogenated Benzoic Acids

Directed Ortho Metalation (DoM) is a key technique within DMC where a directing group, such as a carboxylic acid, guides the metalation to the adjacent ortho position. semanticscholar.orgrsc.org Remarkably, this can often be achieved with unprotected benzoic acids, avoiding the need for protection and deprotection steps. bohrium.comorganic-chemistry.org The carboxylic acid group, after deprotonation to the carboxylate, effectively directs a strong base (typically an organolithium reagent) to remove a proton from the ortho position.

In the context of synthesizing 3-bromo-6-fluoro-2-iodobenzoic acid, a strategically halogenated benzoic acid precursor could be subjected to DoM. For example, starting with a bromo-fluoro-benzoic acid, DoM could be used to introduce the iodine atom at the specific ortho position. The choice of the base and reaction conditions is crucial to control the regioselectivity, especially in the presence of multiple halogens which can also influence the acidity of adjacent protons. rsc.org

Table 2: Key Reagents in Directed Ortho Metalation of Benzoic Acids

| Reagent | Role | Example |

| s-Butyllithium (s-BuLi) | Strong Base | Used for deprotonation of the ortho C-H bond. organic-chemistry.org |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Ligand | Often used in conjunction with organolithium reagents to increase their reactivity. organic-chemistry.org |

| Iodine (I₂) | Electrophile | Quenches the organolithium intermediate to introduce the iodo group. |

This table highlights common reagents used in DoM of benzoic acids. The specific choice of reagents depends on the substrate and desired transformation.

Carboxylic Acid Moiety as an Effective Directing Metalation Group

The carboxylic acid group, once deprotonated to the carboxylate, serves as a potent directing metalation group (DMG) in the regioselective functionalization of aromatic rings. wikipedia.org This strategy, known as directed ortho-metalation (DoM), involves the coordination of an organolithium reagent to the carboxylate, which then facilitates the deprotonation of the proton at the adjacent ortho position. wikipedia.orgbaranlab.org This forms an aryllithium intermediate that can be trapped by an electrophile, leading to the exclusive formation of the 1,2-disubstituted product.

Research has established the carboxylate group's place within a hierarchy of DMGs. researchgate.netrsc.org Intramolecular competition experiments have shown that the CO2Li group has an intermediate directing capacity. rsc.org For example, in substrates containing both a carboxylate and other directing groups like methoxy (B1213986) or halogen substituents, the regiochemical outcome of the lithiation depends on the relative directing power of the competing groups and the reaction conditions employed. researchgate.netrsc.org In many cases, such as with 2-methoxybenzoic acid, lithiation with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs exclusively at the position ortho to the carboxylate, highlighting its effectiveness. organic-chemistry.orgcapes.gov.brnih.gov This method provides a powerful tool for constructing contiguously substituted benzoic acids. rsc.org

The mechanism relies on the formation of a pre-lithiation complex where the lithium base coordinates to the heteroatom of the DMG. researchgate.net This Complex-Induced Proximity Effect (CIPE) positions the base for the subsequent, often rate-limiting, deprotonation step at the ortho-position. researchgate.netscirp.org

Influence of Counter Cations on Regioselectivity and Yield in Metalation Reactions

The choice of base and the associated counter-cation (e.g., Li⁺, Na⁺, K⁺) can profoundly influence the regioselectivity and yield of metalation reactions on substituted benzoic acids. By altering the metalating agent, it is possible to direct the functionalization to different positions on the aromatic ring, a phenomenon that offers remarkable synthetic flexibility. organic-chemistry.orgunblog.fr

A classic example is the metalation of 2-methoxybenzoic acid. While s-BuLi/TMEDA (a lithium-based reagent) directs metalation to the C6 position, ortho to the carboxylate, a complete reversal of regioselectivity is observed when using a mixed-metal "superbase" like n-BuLi/t-BuOK. organic-chemistry.orgcapes.gov.brnih.gov This LICKOR (Lithium-potassium alkoxide) reagent favors deprotonation at the C3 position, ortho to the methoxy group, demonstrating that the potassium cation alters the site of metalation. researchgate.net This switch in regioselectivity is attributed to the different coordination preferences and reactivities of the organometallic species involved. Lithium bases often operate via a Complex-Induced Proximity Effect (CIPE), where the base coordinates to the primary DMG (the carboxylate). researchgate.netscirp.org In contrast, superbases may preferentially attack the most inductively activated or acidic position, overriding the initial complexation preference. researchgate.net

The composition of the base directly impacts the reactivity and solubility of the organometallic intermediates. uni-muenchen.de Additives like TMEDA are crucial as they break down the aggregates of organolithium reagents, increasing their basicity and accelerating the rate of metalation. baranlab.orgresearchgate.net The interplay between the substrate's directing groups and the specific nature of the base—including its aggregation state, the presence of additives, and the identity of the metal counter-cation—is a critical consideration for controlling the outcome of these reactions.

Table 1: Influence of Base/Counter-Cation on Metalation Regioselectivity of 2-Methoxybenzoic Acid

| Substrate | Base/Additive | Predominant Site of Metalation | Reference |

| 2-Methoxybenzoic acid | s-BuLi / TMEDA | C6 (ortho to -COOH) | organic-chemistry.org, capes.gov.br |

| 2-Methoxybenzoic acid | n-BuLi / t-BuOK (LICKOR) | C3 (ortho to -OCH₃) | organic-chemistry.org, capes.gov.br |

Multi-Step Synthesis from Precursor Aromatic Systems

The synthesis of a complex molecule like 3-bromo-6-fluoro-2-iodobenzoic acid is not documented as a single procedure and would necessitate a multi-step approach starting from a simpler, commercially available precursor. A plausible retrosynthetic analysis suggests a strategy involving sequential, regiocontrolled halogenations, leveraging the principles of directed ortho-metalation.

A hypothetical synthetic route could commence with 2-fluoro-6-iodobenzoic acid. The synthesis would proceed as follows:

Protection and Directed ortho-Metalation: The starting acid, 2-fluoro-6-iodobenzoic acid, would first be treated with two equivalents of a strong lithium amide base, such as lithium tetramethylpiperidide (LTMP), or s-BuLi. This serves to deprotonate the carboxylic acid and then selectively remove the most acidic aromatic proton. The directing effects of the carboxylate and the fluorine atom would synergistically direct the lithiation to the C3 position.

Bromination: The resulting aryllithium intermediate would then be quenched with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to install the bromine atom at the C3 position.

This proposed pathway relies on the established power of the carboxylate group to direct metalation into an adjacent position, a cornerstone of modern aromatic chemistry. rsc.org The choice of electrophile and careful control of reaction conditions would be critical to achieving a high yield of the desired 3-bromo-6-fluoro-2-iodobenzoic acid.

Table 2: Proposed Synthetic Route for 3-Bromo-6-fluoro-2-iodobenzoic acid

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | 2-Fluoro-6-iodobenzoic acid | 1. s-BuLi / TMEDA, THF, -78 °C | Dilithiated intermediate | Directed ortho-metalation at C3 |

| 2 | Dilithiated intermediate | 2. Electrophilic bromine source (e.g., C₂Br₂Cl₄) | 3-Bromo-6-fluoro-2-iodobenzoic acid | Electrophilic trapping |

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The integration of green chemistry principles into the synthesis of halogenated benzoic acids is essential for minimizing environmental impact. This involves developing cleaner protocols, using safer solvents, and employing catalytic methods to improve efficiency and reduce waste. wjpmr.comsnu.ac.kr

Traditional halogenation reactions often employ hazardous reagents and solvents. Modern, greener alternatives focus on safer halogen sources and milder reaction conditions. For instance, protocols using N-bromosuccinimide (NBS) in aqueous base have been developed for the bromination of activated benzoic acids. google.com Other methods utilize hydrogen peroxide in conjunction with hydrohalic acids, which generates the active halogen species in situ in an environmentally clean process. wjpmr.com The use of ceric ammonium (B1175870) nitrate (B79036) or calcium nitrate can replace more toxic reagents in reactions like the nitration of phenols, a related electrophilic aromatic substitution. wjpmr.com

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent, and methodologies like the Schotten-Baumann reaction in an aqueous environment at room temperature have been successfully used for synthesizing benzoic acid derivatives. brazilianjournals.com.br

Solvent-free reaction conditions represent an even greener approach. Microwave-assisted synthesis, for example, can be performed in the presence of a catalyst like polyphosphoric acid that also serves as the reaction medium, eliminating the need for additional toxic solvents and often reducing reaction times and energy consumption. epa.gov Another technique is mechanochemistry, where solid reactants are ground together, sometimes with a catalytic amount of an additive, to induce a reaction without any bulk solvent. wjpmr.com

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. In the context of halogenating aromatic compounds, various catalytic strategies have emerged. Palladium (Pd) catalysts, assisted by counter-cations like tetraalkylammonium salts, can achieve monoselective ortho-halogenation of benzoic acid derivatives' C-H bonds. psu.edu

Furthermore, microwave-assisted synthesis often employs a catalyst that can be recycled, such as polyphosphoric acid, which acts as both a cyclizing agent and a solvent. epa.gov These catalytic methods not only improve the atom economy of the reaction but also reduce the energy footprint and simplify purification processes, aligning with the overarching goals of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Fluoro 2 Iodobenzoic Acid

Halogen-Driven Reactivity Profiles

Impact of Strategic Halogen Substitution on Compound Reactivity

The reactivity of 3-Bromo-6-fluoro-2-iodobenzoic acid is a direct consequence of the specific arrangement of its halogen substituents. The presence of electron-withdrawing fluorine and iodine atoms increases the thermal stability of the molecule, rendering it suitable for reactions that require high temperatures. The iodine atom, in particular, plays a crucial role in facilitating various chemical transformations due to its superior leaving group ability compared to bromine. This differential reactivity allows for selective functionalization at the C-I bond while leaving the C-Br and C-F bonds intact under specific reaction conditions.

Comparative Analysis of Leaving Group Abilities among Halogen Atoms (Iodine vs. Bromine)

In the context of cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making iodine a better leaving group. wikipedia.org This disparity allows for chemoselective reactions, where the iodine atom can be selectively replaced while the bromine atom remains on the aromatic ring. wikipedia.orglibretexts.org For instance, in Sonogashira couplings, it is possible to selectively couple a terminal alkyne at the position of the iodine atom without affecting the bromine atom by conducting the reaction at room temperature. wikipedia.org This chemoselectivity is a powerful tool for the stepwise construction of complex molecules.

Cross-Coupling Reactions and Complex Molecule Synthesis

The differential reactivity of the halogen substituents makes 3-Bromo-6-fluoro-2-iodobenzoic acid a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Suzuki Coupling: This reaction involves the coupling of an organohalide with a boronic acid or its ester. wikipedia.org 3-Bromo-6-fluoro-2-iodobenzoic acid readily participates in Suzuki reactions, primarily at the more reactive C-I bond, to form biaryl compounds. nih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.org While specific examples with 3-Bromo-6-fluoro-2-iodobenzoic acid are not prevalent in the searched literature, the principles of the Heck reaction suggest that the C-I bond would be the primary site of reaction. beilstein-journals.orgodinity.com The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The higher reactivity of the C-I bond in 3-Bromo-6-fluoro-2-iodobenzoic acid allows for selective Sonogashira coupling at the C-2 position. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org The reaction can be catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgnih.gov Given the reactivity trend, the C-I bond of 3-Bromo-6-fluoro-2-iodobenzoic acid would be the preferred site for amination. This reaction has broad substrate scope, allowing for the coupling of various primary and secondary amines. wikipedia.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki | Boronic acid/ester | C-C | Pd(0) complex, Base | Forms biaryl compounds. wikipedia.org |

| Heck | Alkene | C-C | Pd catalyst, Base | Typically shows high trans selectivity. organic-chemistry.org |

| Sonogashira | Terminal alkyne | C-C (sp-sp2) | Pd catalyst, Cu(I) co-catalyst, Base | Mild reaction conditions. wikipedia.org |

| Buchwald-Hartwig | Amine | C-N | Pd complex, Phosphine ligand, Base | Wide scope of amine coupling partners. wikipedia.org |

Synthetic Pathways to Biaryl Compounds and Other Complex Scaffolds

The selective nature of cross-coupling reactions with 3-Bromo-6-fluoro-2-iodobenzoic acid provides synthetic routes to a variety of complex molecules. For example, a Suzuki coupling at the C-I position can be followed by a subsequent cross-coupling reaction at the C-Br position, allowing for the controlled, stepwise introduction of different substituents. This strategy is invaluable for the synthesis of highly functionalized biaryl compounds and other intricate molecular scaffolds that are important in medicinal chemistry and materials science. wikipedia.org The ability to perform sequential couplings opens up pathways to a vast array of derivatives from a single starting material.

Aromatic Substitution and Halogen Exchange Reactions

Beyond palladium-catalyzed cross-coupling, the halogen atoms on 3-Bromo-6-fluoro-2-iodobenzoic acid can also participate in aromatic substitution reactions. In nucleophilic aromatic substitution (SNAr) reactions, a potent nucleophile can displace one of the halogen atoms. The rate and regioselectivity of such reactions are influenced by the electron-withdrawing character of the other substituents on the ring. While less common than cross-coupling, these reactions offer alternative pathways for functionalization.

Halogen exchange reactions, where one halogen is swapped for another, are also conceivable, though less synthetically exploited for this specific molecule compared to its cross-coupling reactivity. The relative bond strengths (C-F > C-Br > C-I) generally make the displacement of iodine the most favorable.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

The aromatic ring of 3-bromo-6-fluoro-2-iodobenzoic acid is substituted with both electron-withdrawing groups (fluoro, iodo, bromo, and carboxyl) and is therefore generally deactivated towards electrophilic aromatic substitution (EAS). However, the halogen atoms themselves can be the site of substitution via nucleophilic aromatic substitution (SNAr) pathways.

The SNAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. In 3-bromo-6-fluoro-2-iodobenzoic acid, the fluorine atom and the carboxylic acid group significantly activate the ring for nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F, which is inverse to their electronegativity. This is because the rate-determining step is often the attack of the nucleophile on the ring, and the polarizability of the C-X bond plays a significant role.

Consequently, nucleophilic substitution is most likely to occur at the position bearing the iodine atom, followed by the bromine atom. The fluorine atom, being the most electronegative, is the poorest leaving group in this context. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the iodo or bromo substituents, leading to a range of functionalized benzoic acid derivatives.

While less favored, electrophilic aromatic substitution, if forced under harsh conditions, would be directed by the existing substituents. The carboxylic acid group is a meta-director, while the halogens are ortho-, para-directors. The combined directing effects and the deactivating nature of the ring make predicting the outcome of EAS complex, and such reactions are not commonly employed for this substrate.

Intramolecular and Intermolecular Halogen Exchange Phenomena

Polyhalogenated aromatic compounds can undergo a fascinating rearrangement known as the "halogen dance" (HD) reaction. researchgate.net This base-catalyzed reaction involves the migration of a halogen atom to a different position on the aromatic ring. The driving force for this isomerization is the formation of a more stable aryl anion intermediate.

While no specific studies on the halogen dance reaction of 3-bromo-6-fluoro-2-iodobenzoic acid have been reported, its structure suggests a potential for such rearrangements under strongly basic conditions. The reaction is typically initiated by deprotonation at a position ortho to a halogen, using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). For 3-bromo-6-fluoro-2-iodobenzoic acid, deprotonation would likely occur at the C5 position, which is activated by the ortho-fluoro and para-bromo substituents. This could initiate a sequence of halogen-metal exchange steps, potentially leading to the migration of the bromine or iodine atoms. The fluorine atom is generally not labile in halogen dance reactions.

Intermolecular halogen exchange is also a possibility, where a halogen atom is transferred from one molecule to another. This process can be catalyzed by transition metals or initiated by radical species.

Table 1: Potential Halogen Dance Products of 3-Bromo-6-fluoro-2-iodobenzoic acid

| Starting Material | Potential Isomerized Product(s) after Halogen Dance and Quenching |

| 3-Bromo-6-fluoro-2-iodobenzoic acid | 5-Bromo-6-fluoro-2-iodobenzoic acid, 2-Bromo-6-fluoro-3-iodobenzoic acid, etc. |

Note: This table represents hypothetical products as specific studies on the halogen dance reaction of this compound are not available.

Other Significant Chemical Transformations

Oxidation and Reduction Chemistry of the Carboxylic Acid Functionality

The carboxylic acid group of 3-bromo-6-fluoro-2-iodobenzoic acid can undergo both oxidation and reduction.

Oxidation: While the carboxylic acid is already in a high oxidation state, oxidative degradation of the aromatic ring can occur under harsh conditions. However, more controlled oxidations are not typical for the carboxylic acid moiety itself.

Reduction: The reduction of the carboxylic acid to a primary alcohol is a more common and synthetically useful transformation. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The resulting (3-bromo-6-fluoro-2-iodophenyl)methanol is a valuable intermediate for further functionalization. The choice of reducing agent is crucial to avoid undesired side reactions, such as the reduction of the halogen substituents (dehalogenation), which can occur with certain hydride reagents.

Table 2: Reduction of 3-Bromo-6-fluoro-2-iodobenzoic acid

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | (3-Bromo-6-fluoro-2-iodophenyl)methanol | A powerful reducing agent, may cause some dehalogenation. |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | (3-Bromo-6-fluoro-2-iodophenyl)methanol | Generally more selective for the carboxylic acid. |

C-H Activation and Annulation Reactions Leading to Heterocyclic Compounds

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. The carboxylic acid group can act as a directing group, facilitating the ortho-C-H functionalization of the aromatic ring. In 3-bromo-6-fluoro-2-iodobenzoic acid, the C-H bond at the C5 position is a potential site for such transformations.

Annulation reactions, which involve the formation of a new ring, can be achieved by reacting the C-H activated intermediate with a suitable coupling partner, such as an alkyne or an alkene. This strategy provides a direct route to various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. For instance, palladium- or rhodium-catalyzed C-H activation/annulation cascades of benzoic acids are known to produce isocoumarins and other heterocyclic systems. researchgate.net While specific examples with 3-bromo-6-fluoro-2-iodobenzoic acid are not documented, its structure suggests it could be a viable substrate for such reactions, leading to novel polyhalogenated heterocyclic frameworks.

Regioselective Functionalization for Enhanced Chemical Diversity

The presence of three different halogens on the aromatic ring allows for highly regioselective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity is the key to achieving selectivity.

In 3-bromo-6-fluoro-2-iodobenzoic acid, the C-I bond is the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0). Therefore, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be performed selectively at the C2 position, leaving the bromo and fluoro substituents intact for subsequent transformations. This sequential cross-coupling strategy is a powerful approach for the synthesis of highly substituted and complex aromatic compounds. For example, a Sonogashira coupling with a terminal alkyne would selectively occur at the iodo-substituted position.

Table 3: Regioselective Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product (after initial coupling) |

| Suzuki Coupling | Arylboronic acid | 3-Bromo-6-fluoro-2-arylbenzoic acid |

| Sonogashira Coupling | Terminal alkyne | 3-Bromo-6-fluoro-2-(alkynyl)benzoic acid |

| Heck Coupling | Alkene | 3-Bromo-6-fluoro-2-(alkenyl)benzoic acid |

| Buchwald-Hartwig Amination | Amine | 3-Bromo-6-fluoro-2-(amino)benzoic acid |

Fundamental Mechanistic Investigations

Detailed mechanistic studies specifically on 3-bromo-6-fluoro-2-iodobenzoic acid are scarce in the literature. However, the mechanisms of the reactions it undergoes are generally well-understood from studies on analogous systems.

The nucleophilic aromatic substitution reactions are proposed to proceed via the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing effects of the fluoro and carboxyl groups.

The regioselectivity of the palladium-catalyzed cross-coupling reactions is governed by the relative rates of oxidative addition of the C-I and C-Br bonds to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to the preferential formation of the C-I insertion product.

Further mechanistic investigations, potentially using computational methods, could provide deeper insights into the reactivity of this interesting molecule, including the subtle interplay of steric and electronic effects of the three different halogen substituents on the various reaction pathways.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

While specific kinetic and isotopic labeling studies exclusively focused on 3-bromo-6-fluoro-2-iodobenzoic acid are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its reactivity. Such studies are fundamental in elucidating reaction mechanisms, particularly in the context of palladium-catalyzed cross-coupling reactions where this substrate is likely to be employed. nih.govresearchgate.net

Kinetic studies would involve monitoring the reaction rate while systematically varying the concentrations of the reactants, catalyst, and any additives. For a hypothetical Suzuki coupling reaction involving 3-bromo-6-fluoro-2-iodobenzoic acid, such an analysis could help determine the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) complex or the transmetalation step. masterorganicchemistry.comyoutube.com The relative rates of reaction at the C-I versus the C-Br bond could also be quantified, providing insight into the chemoselectivity of the process.

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a reaction. For instance, using a boronic acid labeled with a stable isotope like ¹³C in a Suzuki reaction would allow for the unambiguous determination of the connectivity in the product. nih.gov Similarly, deuterium (B1214612) labeling of the aromatic ring could help elucidate the mechanism of C-H activation or dehalogenation side reactions. In the context of carboxylation reactions, the use of ¹³CO or ¹⁴CO can trace the origin of the carboxyl group. nih.gov

Table 1: Illustrative Kinetic Parameters in a Hypothetical Cross-Coupling Reaction

| Parameter | Description | Potential Insights for 3-Bromo-6-fluoro-2-iodobenzoic acid |

| Rate Constant (k) | A measure of the reaction speed. | Comparison of k values for reactions at the C-I and C-Br bonds would quantify the regioselectivity. |

| Reaction Order | The relationship between reactant concentration and reaction rate. | Determining the order with respect to the aryl halide, boronic acid, and catalyst would help identify the species involved in the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea for oxidative addition at the C-I bond compared to the C-Br bond would be expected, reflecting the weaker C-I bond strength. |

Computational Modeling of Reaction Pathways and Transition States

DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of the relative energies of different reaction pathways, providing a theoretical basis for understanding reaction outcomes. For 3-bromo-6-fluoro-2-iodobenzoic acid, computational models could be employed to:

Predict the most stable conformation of the molecule: The orientation of the carboxylic acid group relative to the halogen substituents can influence reactivity.

Calculate the activation barriers for oxidative addition: By modeling the transition states for the insertion of a palladium catalyst into the C-I and C-Br bonds, the inherent regioselectivity can be predicted. It is generally expected that the C-I bond, being weaker, would have a lower activation barrier for oxidative addition. acs.org

Model the electronic effects of the substituents: DFT can quantify the electron-donating or -withdrawing properties of the bromo, fluoro, and iodo groups, and how they influence the electron density at different positions on the aromatic ring. researchgate.net

Investigate the role of the solvent: The inclusion of solvent models in DFT calculations can provide a more accurate picture of the reaction energetics in solution.

Table 2: Hypothetical Calculated Energy Profile for Competing Reaction Pathways

| Reaction Step | Pathway 1: Reaction at C-I | Pathway 2: Reaction at C-Br | Predicted Favorable Pathway |

| Reactant Energy | 0 kcal/mol | 0 kcal/mol | - |

| Transition State Energy (Oxidative Addition) | Lower Energy | Higher Energy | Pathway 1 |

| Intermediate Energy | More Stable | Less Stable | Pathway 1 |

| Product Energy | Lower Energy | Higher Energy | Pathway 1 |

Understanding Regioselectivity in Directed Functionalization Processes

The regioselectivity of functionalization reactions involving 3-bromo-6-fluoro-2-iodobenzoic acid is a complex interplay of the directing effects of its various substituents. libretexts.orglibretexts.orgsavemyexams.comyoutube.com The outcome of a reaction, particularly a cross-coupling reaction, will depend on which carbon-halogen bond is most reactive. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net

Iodine vs. Bromine: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F. This is due to the decreasing bond dissociation energy down the group. Therefore, in reactions involving 3-bromo-6-fluoro-2-iodobenzoic acid, the carbon-iodine bond is the most likely site for initial oxidative addition.

Directing Effect of the Carboxyl Group: The carboxylic acid group is a meta-director in electrophilic aromatic substitution. savemyexams.comnih.gov However, in the context of ortho-metalation, it can act as a directing group, facilitating functionalization at the adjacent positions. In this molecule, the position ortho to the carboxylic acid is already substituted with an iodine atom.

In a typical Suzuki or Heck cross-coupling reaction, the initial functionalization is highly likely to occur at the C-2 position due to the high reactivity of the C-I bond. masterorganicchemistry.comyoutube.com Subsequent functionalization at the C-3 position (C-Br bond) would likely require more forcing reaction conditions. The fluorine atom at C-6 is generally unreactive in such cross-coupling reactions.

Table 3: Summary of Directing Effects of Substituents

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect in Electrophilic Substitution | Expected Reactivity in Cross-Coupling |

| -COOH | 1 | Electron-withdrawing | Electron-withdrawing | Meta-director | Can act as an ortho-directing group |

| -I | 2 | Electron-withdrawing | Electron-donating | Ortho, para-director | Most reactive site |

| -Br | 3 | Electron-withdrawing | Electron-donating | Ortho, para-director | Second most reactive site |

| -F | 6 | Strongly electron-withdrawing | Weakly electron-donating | Ortho, para-director | Generally unreactive |

Applications and Synthetic Utility in Advanced Chemical Research

Building Block in Advanced Organic Synthesis

3-Bromo-6-fluoro-2-iodobenzoic acid is a highly functionalized molecule that serves as a valuable intermediate in the synthesis of more elaborate organic compounds. Its utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective chemical transformations.

The strategic placement of three different halogens—iodine, bromine, and fluorine—on the benzoic acid ring makes 3-Bromo-6-fluoro-2-iodobenzoic acid an ideal platform for the modular construction of complex molecules. Chemists can exploit the varying reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in sequential cross-coupling reactions.

Research findings indicate that the iodine atom is particularly effective in reactions like Suzuki or Ullmann couplings due to its superior leaving-group ability compared to bromine. This allows for the selective introduction of a substituent at the 2-position, leaving the bromine at the 3-position available for a subsequent, different coupling reaction. This step-wise, or modular, approach is fundamental to building complex biaryl compounds, which are prevalent structures in pharmaceuticals and agrochemicals. The compound's ability to undergo these regioselective transformations makes it a key building block in synthetic organic chemistry.

The compound is frequently used as a precursor to create new aromatic and heteroaromatic molecules with specific, designed properties. The presence of the halogens enables diverse reactivity in powerful cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. This allows for the precise installation of various functional groups, leading to derivatives with potentially enhanced biological activity or specific material properties. The fluorine and iodine substituents also contribute to increased thermal stability, making the parent compound and its derivatives suitable for reactions that require high temperatures.

Contributions to Medicinal Chemistry Research (Pre-clinical and Discovery Aspects)

In the realm of medicinal chemistry, halogenated aromatic compounds are of great interest for their potential therapeutic applications. The unique electronic and steric properties of halogens can significantly influence a molecule's biological profile.

3-Bromo-6-fluoro-2-iodobenzoic acid and similar halogenated benzoic acids have been identified as promising candidates for drug discovery programs. Research has shown that such compounds exhibit potential anticancer properties, positioning them as valuable lead compounds for further development. A study focusing on iodinated benzoic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 3-Bromo-6-fluoro-2-iodobenzoic acid could be a starting point for developing new anticancer agents.

The mechanism of action for biologically active molecules derived from this scaffold often involves direct interaction with molecular targets like enzymes and receptors. The presence of multiple halogen atoms on the aromatic ring is known to enhance binding affinity and specificity for these biological targets. It is proposed that the compound can inhibit enzyme function by forming stable complexes within the active site, thereby blocking the access of the natural substrate and inhibiting catalytic activity.

Fluorine: Often used to block metabolic pathways or to fine-tune the electronic properties and binding capabilities of a drug candidate.

Bromine: Can form halogen bonds and participate in key binding interactions with protein targets.

Iodine: As the most reactive halogen in cross-coupling reactions, it serves as the primary handle for introducing molecular diversity and building complexity.

This multi-halogenated system provides a powerful tool for medicinal chemists to systematically modify structures and study how these changes affect interactions with biological targets, ultimately aiding in the design of more potent and selective therapeutic agents.

Materials Science Applications

The distinct electronic characteristics of 3-bromo-6-fluoro-2-iodobenzoic acid make it a valuable component in the field of materials science. The presence and specific placement of bromine, fluorine, and iodine atoms on the benzoic acid backbone allow for the fine-tuning of material properties.

Design and Development of Novel Functional Materials

3-Bromo-6-fluoro-2-iodobenzoic acid serves as a key intermediate in the creation of advanced functional materials. The unique electronic properties conferred by its halogen substituents make it a suitable candidate for designing materials with specific, tailored functionalities. The strategic positioning of the halogens influences the molecule's reactivity and interactions, enabling its use in creating complex organic molecules and polymers with desired characteristics. Halogenated benzoic acids, in general, are recognized as important intermediates for producing pharmaceuticals, plant protection agents, and liquid-crystalline compounds. google.com

Integration into Organic Semiconductors and Photovoltaic Devices

The development of advanced materials such as organic semiconductors and photovoltaic devices can utilize the unique electronic properties of 3-bromo-6-fluoro-2-iodobenzoic acid. While specific performance data for this exact molecule in devices is not extensively detailed in public literature, related halogenated compounds are known to be instrumental in this field. For instance, other functionalized benzaldehyde (B42025) derivatives are used to synthesize semiconducting materials. ossila.com The principle relies on the ability of halogen atoms to influence the electronic energy levels (HOMO/LUMO) and intermolecular packing of organic materials, which are critical factors for charge transport in semiconductors and efficiency in photovoltaic cells.

Tailoring Electronic Properties and Thermal Stability in Polymer Matrices through Halogenated Benzoic Acids

Research indicates that incorporating halogenated benzoic acids into polymer matrices is a viable strategy for enhancing the electronic properties and thermal stability of the resulting composite materials. Benzoic acid and its derivatives can be integrated into polymer structures like syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com The thermal stability of block copolymers containing vinylbenzoic acid has been shown to be higher than their non-functionalized counterparts. researchgate.net The introduction of halogen atoms, known for their electron-withdrawing effects and ability to form halogen bonds, can further modify the properties of the polymer, leading to materials with improved performance under thermal stress and with specifically tailored electronic behavior.

Biochemical and Analytical Research Tools

Beyond materials science, 3-bromo-6-fluoro-2-iodobenzoic acid functions as a specialized tool in biochemical and analytical chemistry, where its distinct properties are leveraged for precise experimental control and investigation.

Utilization as an Organic Buffer in Controlled Biochemical Assays

This compound is capable of serving as an organic buffer in various biochemical assays. Its acidic nature, stemming from the carboxylic acid group, allows it to help stabilize pH levels within a specific range, a critical requirement for studying enzymatic reactions and other pH-sensitive biological processes. The stability and defined pKa of benzoic acid derivatives contribute to their effectiveness in maintaining a controlled chemical environment for assays. mdpi.com

Application as Molecular Probes for Understanding Complex Biological Systems

The unique functional groups of 3-bromo-6-fluoro-2-iodobenzoic acid enable its use in probing and understanding complex biological systems. The presence of multiple halogen atoms enhances its binding affinity and specificity toward molecular targets like enzymes and receptors. This allows it to act as a valuable intermediate in the synthesis of more complex molecules used to explore biochemical pathways. Related halogenated compounds, such as 2-bromo-6-fluorobenzaldehyde, are used to synthesize NMR probes for determining the enantiopurity of chiral molecules, highlighting the utility of halogenated aromatics as analytical tools. ossila.com

Data Tables

Table 1: Applications of 3-Bromo-6-fluoro-2-iodobenzoic Acid

| Application Area | Specific Use | Key Molecular Feature Utilized |

|---|---|---|

| Materials Science | Development of Functional Materials | Halogen-induced electronic properties |

| Organic Semiconductors & Photovoltaics | Electronic properties from halogen substituents | |

| Enhancing Polymer Properties | Improved thermal stability and electronic tuning | |

| Biochemical Research | Organic Buffer | Carboxylic acid group for pH stabilization |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Bromo-6-fluoro-2-iodobenzoic acid |

| 2-bromo-6-fluorobenzaldehyde |

| Syndiotactic polystyrene (sPS) |

| Poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) |

| Benzoic acid |

Computational and Theoretical Studies of 3 Bromo 6 Fluoro 2 Iodobenzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the behavior of complex molecules. For a polysubstituted aromatic compound such as 3-bromo-6-fluoro-2-iodobenzoic acid, these methodologies are essential for elucidating the nuanced interactions between its functional groups.

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying halogenated benzoic acids due to its balance of accuracy and computational cost. uc.ptresearchgate.net While specific DFT studies on 3-bromo-6-fluoro-2-iodobenzoic acid are not widely published, the established methodologies for similar compounds provide a clear blueprint for its analysis. uc.pt

Researchers commonly use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) or 6-31G* to optimize the molecular geometry and predict vibrational frequencies. uc.pt Such calculations can determine key structural parameters (bond lengths, bond angles, and dihedral angles) and predict spectroscopic signatures (e.g., IR and Raman spectra). researchgate.net For instance, DFT calculations have been successfully used to predict the ¹H NMR chemical shifts of related compounds like 3-bromo-5-iodobenzoic acid, providing a method to validate experimental data. Reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity indices, can be derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offering a quantitative measure of the molecule's kinetic stability and susceptibility to attack. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Halogenated Benzoic Acids

| Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic properties. | uc.ptresearchgate.net |

| B3LYP | 6-31G* | Prediction of NMR chemical shifts, comparative analysis. | |

| M06-2X | def2-TZVP | More accurate energy profiles, non-covalent interactions. | N/A |

| ωB97X-D | aug-cc-pVTZ | Systems with dispersion forces, halogen bonding analysis. | N/A |

The presence of a bulky iodine atom ortho to the carboxylic acid group in 3-bromo-6-fluoro-2-iodobenzoic acid introduces significant steric hindrance, which governs the molecule's conformational preferences. Computational studies on other ortho-substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a critical factor. uc.pt

Potential energy surface (PES) scans are performed by systematically rotating the C-C bond connecting the carboxylic group to the aromatic ring and the C-O bond within the carboxyl group. uc.pt These scans, typically carried out using DFT methods, help identify stable conformers (local minima on the PES) and the transition states that separate them. The energy difference between a stable conformer and a transition state defines the rotational barrier. For 3-bromo-6-fluoro-2-iodobenzoic acid, the primary conformational question would be the dihedral angle of the -COOH group with respect to the plane of the aromatic ring, which is influenced by a potential intramolecular hydrogen bond between the carboxylic proton and the ortho-iodine or a repulsive steric interaction.

Analysis of Electronic Properties and Reactivity Prediction

The electronic nature of 3-bromo-6-fluoro-2-iodobenzoic acid is complex, dictated by the interplay of three different halogen atoms, each with distinct electronic effects.

The reactivity and properties of the benzoic acid ring are significantly perturbed by its halogen substituents. elsevierpure.com The primary factors at play are the inductive effect (-I) and the resonance effect (+R). For halogens, the inductive effect is electron-withdrawing and typically dominates, while the resonance effect is electron-donating.

Fluorine (at C6): As the most electronegative element, fluorine exerts a strong -I effect. Its +R effect, arising from the overlap of its 2p orbitals with the ring's π-system, is less significant compared to its inductive pull.

Bromine (at C3): Bromine is less electronegative than fluorine but still exerts a notable -I effect. Its ability to donate electron density via resonance is weaker due to less effective orbital overlap (4p-2p).

Iodine (at C2): Iodine has the lowest electronegativity among the three but is the most polarizable. Its large size and diffuse valence orbitals make it a good leaving group in certain reactions, such as Suzuki and Ullmann couplings. Studies on other halogenated systems show that electron-withdrawing substituents tend to favor ortho- and para-iodine atoms as halogen bond donors. researchgate.net

The combined influence of these halogens dictates the electron density distribution across the aromatic ring and the acidity of the carboxylic acid group. elsevierpure.com The strong inductive effects of the halogens are expected to increase the acidity of the benzoic acid compared to the unsubstituted parent molecule.

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. nih.gov While no specific QSPR model for 3-bromo-6-fluoro-2-iodobenzoic acid exists, a model could be developed for a series of multi-substituted benzoic acids to predict properties like acidity (pKa), solubility, or thermal stability. nih.govnih.gov

The development process involves:

Dataset Assembly: Compiling a set of benzoic acid derivatives with experimentally measured properties.

Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule. These can include constitutional, topological, geometric, and quantum-chemical parameters. rsc.org

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to the property of interest.

Validation: Testing the model's predictive power on an external set of molecules not used in its creation. nih.gov

For a molecule like 3-bromo-6-fluoro-2-iodobenzoic acid, relevant descriptors would likely include those capturing electronic effects (e.g., partial atomic charges, HOMO/LUMO energies), steric effects (e.g., molecular volume), and hydrophobicity (e.g., LogP). nih.gov

Table 2: Example Molecular Descriptors for a QSPR Study of Halogenated Benzoic Acids

| Descriptor Class | Example Descriptors | Property Represented | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges on Halogens | Reactivity, Polarity, Acidity | researchgate.netnih.gov |

| Steric/Topological | Molecular Weight, Molar Volume, Wiener Index | Size, Shape | rsc.org |

| Quantum Chemical | Total Energy, Enthalpy of Formation | Stability | rsc.org |

| Hydrophobicity | Calculated LogP | Aqueous Solubility | nih.gov |

Evaluation of Thermodynamic Properties

Computational methods are invaluable for estimating the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S). These calculations are typically performed using DFT or higher-level composite methods (e.g., G3, G4).

For 3-bromo-6-fluoro-2-iodobenzoic acid, these calculations would reveal its intrinsic stability. The presence of multiple halogen substituents is known to increase the thermal stability of the molecule, making it suitable for reactions that require high temperatures. Furthermore, computational analysis of intermolecular interactions in the solid state, such as hydrogen bonding between carboxylic acid groups and potential halogen bonding involving the iodine or bromine atoms, can be correlated with macroscopic thermodynamic data like melting point and sublimation enthalpy. uc.pt The study of how solvents affect these properties can also be modeled, for instance, by using a Polarizable Continuum Model (PCM) to simulate an aqueous environment. researchgate.net

Determination of Enthalpies of Formation, Sublimation, and Fusion via Computational Methods

As of the latest literature review, specific computational studies detailing the enthalpies of formation, sublimation, and fusion for 3-Bromo-6-fluoro-2-iodobenzoic acid have not been published. While extensive research exists on the computational thermochemistry of simpler monohalogenated benzoic acids, including fluoro-, chloro-, bromo-, and iodobenzoic acid isomers, these investigations have not yet been extended to this more complex, tri-substituted compound. nist.gov

General methodologies for such determinations involve high-level quantum chemical calculations. Methods like Density Functional Theory (DFT), with functionals such as B3LYP, and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are commonly employed to calculate the gas-phase enthalpy of formation. The determination of enthalpies of sublimation and fusion, which describe the transition between gas, liquid, and solid phases, requires more complex computational approaches that can model intermolecular interactions in the condensed phases.

For context, a general overview of the computational approaches used for similar, simpler compounds is presented below. These methods would be applicable to the study of 3-Bromo-6-fluoro-2-iodobenzoic acid, should such research be undertaken.

Table 1: Common Computational Methods for Thermodynamic Property Prediction

| Thermodynamic Property | Common Computational Methods | Key Considerations |

| Enthalpy of Formation (gas-phase) | Gaussian-n theories (e.g., G4), Complete Basis Set (CBS) methods, DFT (e.g., B3LYP, M06-2X) with appropriate basis sets. | Choice of theoretical level and basis set is crucial for accuracy. For molecules with heavy atoms like iodine, relativistic effects and spin-orbit coupling may need to be considered. anl.govsigmaaldrich.com |

| Enthalpy of Sublimation | Combination of gas-phase calculations and solid-state calculations (e.g., using periodic DFT or crystal structure prediction methods). | Requires accurate modeling of intermolecular forces, including hydrogen bonding and halogen bonding, within the crystal lattice. |

| Enthalpy of Fusion | Often derived from the difference between the enthalpy of sublimation and the enthalpy of vaporization, which can be computationally estimated. | Direct computational prediction is challenging and less common than for formation or sublimation. |

Given the absence of specific data for 3-Bromo-6-fluoro-2-iodobenzoic acid, no data table of its computationally determined enthalpies can be provided at this time.

Thermodynamic Consistency Assessments of Combined Experimental and Computational Data

Thermodynamic consistency assessment is a critical step in the evaluation of thermochemical data. This process involves comparing data from various sources—both experimental and computational—to ensure they are in agreement and adhere to the laws of thermodynamics. nist.gov For example, the experimentally determined enthalpy of formation in the solid state, the enthalpy of sublimation, and the computationally determined gas-phase enthalpy of formation should be consistent with one another.

For the broader class of monohalogenated benzoic acids, studies have revealed significant inconsistencies between some experimental and computed results. nist.gov These discrepancies have been attributed to potential issues in experimental measurements or limitations in the computational models used. Such analyses underscore the importance of a combined approach, where computation can help to identify and resolve experimental ambiguities.

In the case of 3-Bromo-6-fluoro-2-iodobenzoic acid, a lack of both published experimental and computational thermodynamic data precludes any such consistency assessment. The necessary data points to perform such an analysis are currently unavailable in the scientific literature. Should experimental data on properties like the enthalpy of combustion become available, it could be combined with future computational studies to perform a rigorous thermodynamic consistency check for this compound.

Future Research Directions and Emerging Paradigms

Innovation in Highly Selective and Sustainable Synthetic Routes

The current synthesis of 3-Bromo-6-fluoro-2-iodobenzoic acid often involves multi-step halogenation of a benzoic acid derivative. Future research will likely focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of aerobic photooxidation, which utilizes molecular oxygen and a catalyst like hydrobromic acid under UV irradiation, offering a greener alternative to traditional methods that often rely on heavy metals and halogenated solvents. organic-chemistry.org The goal is to devise highly regioselective reactions that minimize the formation of isomers and byproducts, thereby increasing yield and simplifying purification processes. Innovations in this area could involve the use of novel directing groups or catalyst systems that can precisely control the position of halogenation on the aromatic ring.

Development of Advanced Catalytic Systems for Specific Functionalizations

The distinct reactivity of the C-Br, C-F, and C-I bonds in 3-Bromo-6-fluoro-2-iodobenzoic acid makes it an ideal substrate for developing advanced catalytic systems. The iodine atom, being the most reactive, is particularly amenable to cross-coupling reactions like Suzuki and Ullmann couplings. Future research will likely focus on creating catalysts that can selectively activate one C-X bond over the others, enabling sequential and site-specific functionalization. This would allow for the construction of complex molecular architectures from a single, readily available starting material. For instance, developing a catalyst that selectively targets the C-Br bond for a cross-coupling reaction while leaving the C-I bond intact for a subsequent transformation would be a significant advancement.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry represents a major paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. nih.govthieme-connect.de The synthesis and functionalization of 3-Bromo-6-fluoro-2-iodobenzoic acid are well-suited for this technology. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature of many halogenation and coupling reactions. nih.gov Integrating these processes with automated synthesis platforms can further accelerate the discovery and optimization of new derivatives and their applications. This approach allows for high-throughput screening of reaction conditions and catalysts, significantly reducing the time required for process development. thieme-connect.de

Exploration of Novel Applications in Interdisciplinary Material Science

The unique electronic and physical properties conferred by the halogen substituents make 3-Bromo-6-fluoro-2-iodobenzoic acid a promising building block for new materials. The presence of fluorine and iodine can enhance thermal stability, a desirable characteristic for materials used in high-temperature applications. Future research is expected to explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and organic electronic devices. For example, its derivatives could be used to create novel organic semiconductors or materials with tailored optical and electronic properties for applications in sensors, displays, and photovoltaic cells.

Deeper Mechanistic Elucidation through Advanced Spectroscopic Techniques and Refined Computational Modeling

A thorough understanding of the reaction mechanisms involving 3-Bromo-6-fluoro-2-iodobenzoic acid is essential for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reaction intermediates and kinetics. nih.govdocbrown.info Coupling these experimental studies with high-level computational modeling, like Density Functional Theory (DFT), can offer profound insights into the electronic and steric effects that govern the reactivity and selectivity of this molecule. researchgate.net This combined approach will enable a more rational design of catalysts and reaction conditions, paving the way for more efficient and predictable chemical transformations.

Q & A

Q. What are the primary synthetic routes for preparing 3-Bromo-6-fluoro-2-iodobenzoic acid?

Methodological Answer:

- Halogenation Strategies : Sequential halogenation of benzoic acid derivatives is common. For example, iodination via directed ortho-metalation (DoM) using iodine and a lithium base, followed by bromination/fluorination via electrophilic substitution. Protecting the carboxylic acid group (e.g., as a methyl ester) prevents unwanted side reactions during halogenation steps .

- Cross-Coupling Precursors : Use boronic acid intermediates (e.g., 4-bromo-2-fluorophenylboronic acid) in Suzuki-Miyaura couplings to introduce iodine or bromine at specific positions. Catalyst systems like Pd(PPh₃)₄ and optimized reaction conditions (e.g., 80°C in THF/H₂O) improve yields .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC/GC : Purity >95% (HPLC) is achievable using reversed-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : Compare fragmentation patterns with NIST reference spectra (e.g., electron ionization-MS for molecular ion peaks and halogen isotope signatures) .

- NMR : Distinct ¹H/¹³C shifts for aromatic protons adjacent to halogens (e.g., fluorine-induced deshielding at ~-110 ppm in ¹⁹F NMR) .

Q. What storage conditions are recommended to maintain stability?

Methodological Answer:

- Store in amber vials at 0–6°C to prevent photodegradation (light sensitivity noted in similar iodinated benzoic acids) .

- Avoid oxidizing agents; use inert atmospheres (N₂/Ar) for long-term storage. Purity degradation >5% over 6 months requires repurification via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Regioselectivity in Heck Reactions : The iodine atom at position 2 acts as a superior leaving group compared to bromine/fluorine, enabling selective Pd-catalyzed couplings. Steric hindrance from the bulky iodine atom directs coupling to less hindered positions .

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -F) enhance electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, fluorination at position 6 increases acidity of the carboxylic group (pKa ~2.1), affecting solubility in aqueous reactions .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer:

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-bromo-5-iodobenzoic acid, ¹H NMR δ 8.2 ppm for aromatic protons) .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. Discrepancies >0.5 ppm suggest impurities or misassignment .

Q. What strategies mitigate competing side reactions during multi-halogen synthesis?

Methodological Answer:

- Stepwise Protection/Deprotection : Protect the carboxylic acid as a methyl ester during bromination to avoid electrophilic substitution at the meta position. Deprotect post-iodination using LiOH/THF .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce radical-mediated halogen scrambling. For example, iodination at >50°C increases risk of C-I bond cleavage .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.